![molecular formula C19H14BrN3OS B2705838 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-24-3](/img/structure/B2705838.png)
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Description
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione (hereafter referred to as BNOPT) is a heterocyclic compound with a unique structure. It is an organosulfur compound that has recently been studied for its potential applications in the field of medicinal chemistry. BNOPT has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. In addition, BNOPT has been investigated for its potential applications in the development of new drugs and therapies for the treatment of various diseases.
Scientific Research Applications
Antimicrobial Applications
A key area of application for 1,2,4-triazole derivatives is in the development of antimicrobial agents. Studies have demonstrated the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives showing significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as yeast-like fungi. These compounds exhibit heightened activity against B. subtilis and fungi, with derivatives containing a 1,3,4-thiadiazole ring showcasing superior antimicrobial efficacy compared to other synthesized compounds (Önkol et al., 2008).
Synthesis Methodologies
The synthesis of 1,2,4-triazole derivatives involves various innovative methodologies that contribute to the field of organic chemistry. For instance, the development of lanthanide metal–organic frameworks (MOFs) based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands showcases a novel approach in MOF construction. These MOFs exhibit selective luminescence sensing capabilities for nitroaromatic compounds and metal ions, suggesting potential applications in sensing and detection technologies (Wang et al., 2016).
Bioimaging Applications
Triazole-based compounds have been explored for their potential in bioimaging applications. A notable example includes the design of a ratiometric fluorescent probe for Zn2+ based on triazole, demonstrating excellent selectivity and sensitivity. This probe facilitates effective intracellular Zn2+ imaging, showcasing good cell permeability and biocompatibility, which is crucial for applications in biological research and diagnostics (Iniya et al., 2014).
Corrosion Inhibition
The utilization of 1,2,4-triazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals against corrosive environments. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its superior inhibition efficiency against the corrosion of mild steel, with adsorption data fitting well to a Langmuir isotherm model. This suggests potential applications in materials science for the protection of metals in various industrial contexts (Al-amiery et al., 2020).
properties
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c20-15-8-6-14-11-17(9-7-13(14)10-15)24-12-18-21-22-19(25)23(18)16-4-2-1-3-5-16/h1-11H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRWCDQXQOZWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
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